molecular formula C30H24ClN3O4S2 B12045633 4-{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid

4-{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid

Cat. No.: B12045633
M. Wt: 590.1 g/mol
InChI Key: AXVGSPAACZBGMO-ONUIUJJFSA-N
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Description

4-{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and minimize waste, as well as implementing purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

4-{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide
  • 4-((4-Chlorobenzyl)oxy)-N’-((3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide

Uniqueness

4-{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C30H24ClN3O4S2

Molecular Weight

590.1 g/mol

IUPAC Name

4-[(5Z)-5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C30H24ClN3O4S2/c31-23-12-8-20(9-13-23)19-38-25-14-10-21(11-15-25)28-22(18-34(32-28)24-5-2-1-3-6-24)17-26-29(37)33(30(39)40-26)16-4-7-27(35)36/h1-3,5-6,8-15,17-18H,4,7,16,19H2,(H,35,36)/b26-17-

InChI Key

AXVGSPAACZBGMO-ONUIUJJFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/C=C\5/C(=O)N(C(=S)S5)CCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C=C5C(=O)N(C(=S)S5)CCCC(=O)O

Origin of Product

United States

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